5-(Trifluoromethyl)morpholine-3-thione
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Overview
Description
5-(Trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C5H6F3NOS and a molecular weight of 185.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further substituted with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)morpholine-3-thione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)morpholine-3-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Trifluoromethyl)morpholine-3-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinethione: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)morpholine: Similar structure but lacks the thione group.
Trifluoromethylthiomorpholine: Contains both trifluoromethyl and thione groups but in different positions.
Uniqueness
5-(Trifluoromethyl)morpholine-3-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thione group provides reactive sites for further chemical modifications .
Properties
Molecular Formula |
C5H6F3NOS |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-10-2-4(11)9-3/h3H,1-2H2,(H,9,11) |
InChI Key |
PKLKEVZXZGGQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)CO1)C(F)(F)F |
Origin of Product |
United States |
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